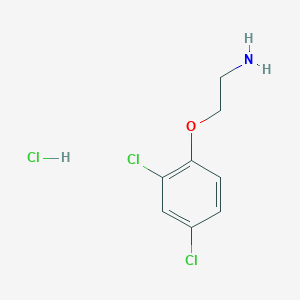
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of 242.5 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2,4-dichlorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce various amines .
科学的研究の応用
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanamine: This is the base form of the hydrochloride salt.
2-(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is unique due to its specific combination of dichlorophenoxy and ethanamine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
生物活性
2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name: this compound
- Molecular Formula: C10H12Cl2N
- Molecular Weight: 219.12 g/mol
- CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: The compound can potentially modulate receptor activity, leading to alterations in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Toxicological Effects
The compound's structural similarity to known herbicides raises concerns regarding its toxicity. Case studies involving related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlight severe poisoning incidents. For example:
- A case study reported a young female who ingested 2,4-D and presented with loss of consciousness and excess oral secretions. Despite treatment, she succumbed to the effects of the poison .
Case Studies
- Case Study of Herbicide Poisoning:
- Comparative Toxicity Analysis:
Research Findings
Recent research has focused on the synthesis and biological evaluation of derivatives of dichlorophenoxy compounds. These studies often utilize:
- In Vitro Testing: Assessing cytotoxicity and antimicrobial efficacy against various pathogens.
- Molecular Docking Studies: To predict interactions with biological targets and elucidate mechanisms of action.
Table: Summary of Biological Activities
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTFHMKADXXIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














